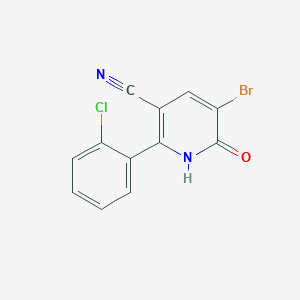![molecular formula C6H8BrClN2 B15229244 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyrrolo[1,2-b]pyrazole, a bicyclic structure that combines a pyrrole and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-bromopyridine.
Formation of Pyrrolo[1,2-b]pyrazole: The starting material undergoes a series of reactions to form the pyrrolo[1,2-b]pyrazole structure. This involves cyclization reactions that introduce the pyrazole ring.
Bromination: The compound is then brominated to introduce the bromine atom at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar structure but with the bromine atom at a different position.
Pyrrolo[1,2-b]pyrazine Derivatives: These compounds share the bicyclic structure but differ in the substituents and functional groups attached.
Uniqueness
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Eigenschaften
Molekularformel |
C6H8BrClN2 |
|---|---|
Molekulargewicht |
223.50 g/mol |
IUPAC-Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole;hydrochloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2;1H |
InChI-Schlüssel |
ZTPXVCJIFCKQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=NN2C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B15229161.png)


![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)






![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)

![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)
